molecular formula C21H23N3O3 B11398069 N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

Cat. No.: B11398069
M. Wt: 365.4 g/mol
InChI Key: BPKKVKJKLYQRBB-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl group, a methylphenyl group, an oxadiazole ring, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Methylphenyl Group:

    Formation of the Furan Carboxamide: The furan-2-carboxylic acid can be converted to its acid chloride, which then reacts with cyclohexylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through various bioassays and pharmacological studies.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide exerts its effects depends on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide
  • N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole and furan rings also provides a distinctive scaffold that can be exploited for various applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-cyclohexyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-15-9-11-16(12-10-15)20-22-19(27-23-20)14-24(17-6-3-2-4-7-17)21(25)18-8-5-13-26-18/h5,8-13,17H,2-4,6-7,14H2,1H3

InChI Key

BPKKVKJKLYQRBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)C4=CC=CO4

Origin of Product

United States

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